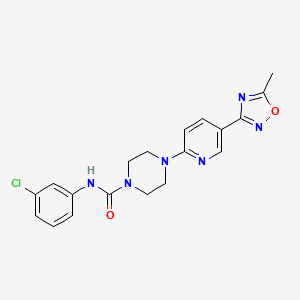

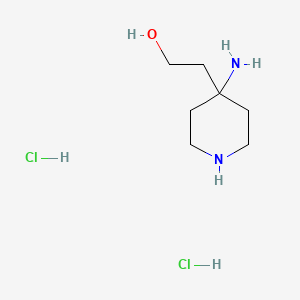

![molecular formula C10H16N2OS B2691757 4-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]-1,3-thiazole CAS No. 2201871-00-1](/img/structure/B2691757.png)

4-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]-1,3-thiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through various methods. For instance, L-proline can be protected with a Cbz group and reduced to a chiral amino alcohol, followed by Swern oxidation, Wittig reaction, and decarboxylative condensation .Molecular Structure Analysis

The pyrrolidine ring is characterized by sp3 hybridization, contributing to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis

The pyrrolidine ring can undergo various chemical reactions. For instance, it can be functionalized or constructed from different cyclic or acyclic precursors .Applications De Recherche Scientifique

Central Nervous System Studies

A potent member of a structurally novel series of selective serotonin-3 receptor antagonists, "4-(2-Methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole," has been synthesized and studied for its binding profile in neuroblastoma-glioma cells. This compound effectively penetrates the blood-brain barrier upon peripheral administration, indicating its potential utility in CNS studies (Rosen et al., 1990).

Antimicrobial Activity

Thiazole derivatives have been synthesized and tested for their antimicrobial activity. For example, imino-4-methoxyphenol thiazole-derived Schiff bases showed moderate activity against selected bacteria and fungi, suggesting their application in developing new antimicrobial agents (Vinusha et al., 2015). Additionally, novel thiazolidine-2,4-dione carboxamide and amino acid derivatives exhibited weak to moderate antibacterial and antifungal activity, further highlighting the antimicrobial potential of thiazole derivatives (Abd Alhameed et al., 2019).

Anticancer Activity

Several studies have explored the anticancer potential of thiazole derivatives. For instance, 4-thiazolidinones containing benzothiazole moiety underwent antitumor screening, revealing significant activity against various cancer cell lines, indicating their promise as anticancer agents (Havrylyuk et al., 2010).

Photodynamic Therapy

The synthesis and characterization of new zinc phthalocyanine derivatives substituted with thiazole have been reported. These compounds show high singlet oxygen quantum yield, making them potential candidates for photodynamic therapy in cancer treatment (Pişkin et al., 2020).

Hypoglycemic Activity

The design and synthesis of imidazopyridine thiazolidine-2,4-diones from corresponding pyridines have been conducted to explore their hypoglycemic activity. These compounds have shown promising effects on insulin-induced adipocyte differentiation and glucose metabolism in diabetic mouse models, suggesting their potential in diabetes research (Oguchi et al., 2000).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as those containing a pyrrolidine ring, are known to interact with various biological targets .

Mode of Action

It is known that the pyrrolidine ring, a component of this compound, plays a crucial role in the interaction with its biological targets .

Biochemical Pathways

Compounds with similar structures, such as those containing a pyrrolidine ring, are known to be important biosynthetic intermediates for tropane alkaloids .

Result of Action

It is known that compounds with similar structures, such as those containing a pyrrolidine ring, play a crucial role in the biosynthesis of tropane alkaloids .

Orientations Futures

Propriétés

IUPAC Name |

4-methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2OS/c1-8-7-14-10(11-8)13-6-9-4-3-5-12(9)2/h7,9H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUZGJCXLSWMWSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)OCC2CCCN2C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]-1,3-thiazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)but-2-enamide](/img/structure/B2691677.png)

![[5-[(4-chlorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate](/img/structure/B2691678.png)

![6-chloro-N-{3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}pyridine-3-sulfonamide](/img/structure/B2691679.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2691683.png)

![2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2691685.png)

![(1S,3'E,3a'S,6'R,8'S)-3'-Butylidene-8'-propyl-5',6,6',7-tetrahydro-3H,3'H-spiro[2-benzofuran-1,9'-[3a,6]ethano[2]benzofuran]-1',3(4'H)-dione](/img/structure/B2691686.png)

![[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2691687.png)

![Methyl 4-(2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2691688.png)